molecular formula C₁₇H₁₂D₉NO₃S B1154210 3-Descyano Febuxostat-d9 Ethyl Ester

3-Descyano Febuxostat-d9 Ethyl Ester

Cat. No.: B1154210
M. Wt: 328.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound is characterized by a complex molecular structure that incorporates multiple deuterium atoms to create a stable isotope-labeled reference compound. The systematic chemical name for this compound is Ethyl 4-methyl-2-(4-(2-(methyl-d3)propoxy-1,1,2,3,3,3-d6)phenyl)thiazole-5-carboxylate. This nomenclature reflects the specific positioning of deuterium atoms throughout the molecular structure, particularly in the propoxy side chain where nine deuterium atoms replace corresponding hydrogen atoms.

The molecular formula for this compound is C17H12D9NO3S, with a molecular weight of 328.0 daltons. The compound's structure can be represented through its Simplified Molecular Input Line Entry System notation: O=C(C(SC(C1=CC=C(OC([2H])([2H])C(C([2H])([2H])[2H])([2H])C([2H])([2H])[2H])C=C1)=N2)=C2C)OCC. This structural representation clearly indicates the positions of the deuterium substitutions and the overall thiazole-based framework that characterizes this compound.

The identification and characterization of febuxostat-related impurities, including descyano derivatives, became a critical component of the drug development process. Research published in pharmaceutical literature documented the systematic identification of multiple impurities in febuxostat drug substance, including amide, sec-butyl, des-cyano, and des-acid variants. These findings necessitated the development of specific reference standards to support analytical method validation and quality control applications throughout the pharmaceutical manufacturing process.

The deuterated version of the descyano ethyl ester derivative was subsequently developed as an internal standard for liquid chromatography-tandem mass spectrometry applications. The incorporation of deuterium atoms provides mass spectrometric advantages by creating a compound that exhibits similar chemical behavior to the unlabeled analyte while maintaining sufficient mass difference for analytical discrimination. This development reflects the pharmaceutical industry's evolution toward more sophisticated analytical methodologies that require stable isotope-labeled internal standards for enhanced precision and accuracy.

Significance in Analytical Chemistry

This compound occupies a specialized niche within analytical chemistry as a stable isotope-labeled reference standard designed specifically for advanced mass spectrometric applications. The compound's primary utility lies in its function as an internal standard for liquid chromatography-tandem mass spectrometry methods used in the quantitative analysis of febuxostat and related compounds in various matrices. The deuterium labeling provides several analytical advantages, including compensation for matrix effects, ionization variability, and extraction efficiency differences that can impact analytical precision and accuracy.

The development and validation of analytical methods incorporating this compound follow established pharmaceutical guidelines, including those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. These methods typically demonstrate linearity across clinically relevant concentration ranges, with published studies reporting validation parameters including precision, accuracy, and stability data. For example, validated liquid chromatography-tandem mass spectrometry methods for febuxostat determination in human plasma have demonstrated concentration ranges from 10-20,000 ng/mL for the parent compound, with the deuterated internal standard providing critical analytical support.

The compound's role extends beyond routine analytical applications to include method development and validation activities required for Abbreviated New Drug Application submissions. These applications require comprehensive analytical documentation, including impurity profiling, stability studies, and bioanalytical method validation, all of which benefit from the availability of well-characterized reference standards. The regulatory compliance aspects of this compound are particularly important, as pharmaceutical manufacturers must demonstrate the traceability of their reference standards to recognized pharmacopeial standards when feasible.

Properties

Molecular Formula

C₁₇H₁₂D₉NO₃S

Molecular Weight

328.47

Synonyms

4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic-d9 Acid Ethyl Ester;  Ethyl 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylate-d9

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

The deuterated nature of 3-Descyano Febuxostat-d9 Ethyl Ester allows researchers to trace its absorption, distribution, metabolism, and excretion (ADME) in biological systems. The incorporation of deuterium provides distinct advantages:

  • Enhanced Stability : Deuterium substitution can improve the stability of the compound during metabolic processes.
  • Isotopic Labeling : Facilitates the use of mass spectrometry for tracking metabolic pathways and drug interactions.

Drug Interaction Studies

Research involving this compound focuses on its binding affinity to xanthine oxidase and interactions with other medications used for gout management. Understanding these interactions is crucial for:

  • Therapeutic Efficacy : Evaluating how this compound influences or is influenced by co-administered drugs.
  • Safety Profiles : Identifying potential adverse effects that may arise from drug-drug interactions.

Metabolic Pathway Analysis

The compound serves as a valuable tool in elucidating metabolic pathways associated with uric acid metabolism. Its isotopic labeling allows for:

  • Detailed Metabolic Studies : Providing insights into how the body processes xanthine oxidase inhibitors.
  • Comparative Analysis : Assessing differences in metabolism between deuterated and non-deuterated forms of Febuxostat.

Case Study 1: Long-term Efficacy of Febuxostat

A five-year study assessed the long-term efficacy of Febuxostat therapy in patients with gout. Key findings included:

  • Urate-Lowering Effectiveness : A significant percentage (93%) maintained serum urate levels below 6.0 mg/dl.
  • Reduction in Gout Flares : Nearly complete abolition of gout flares was observed among participants who completed the study .

Case Study 2: Stability-Indicating Method Development

Research focused on developing and validating a stability-indicating RP-HPLC method for determining Febuxostat levels in pharmaceutical formulations. This study highlighted:

  • Analytical Techniques : The importance of reliable analytical methods for quality control in pharmaceutical development .

Preparation Methods

Core Reaction Pathway Based on Febuxostat Intermediate Synthesis

The synthesis of this compound derives from modifications to patented Febuxostat intermediate preparation methods. As detailed in CN102936230A, the parent compound’s synthesis begins with 2-hydroxy-5-cyanobenzaldehyde, which undergoes sequential reactions with sodium hydrosulfide (NaSH), 2-haloethyl acetoacetate, and hydroxylamine to form a thiazole-carboxylate scaffold. For the deuterated analog, strategic incorporation of deuterium occurs at the isobutoxy and ethyl ester groups, achieved through deuterated reagents or isotopic exchange.

Key steps include:

  • Thioamide Formation : Reaction of 2-hydroxy-5-cyanobenzaldehyde with NaSH in dimethylformamide (DMF) catalyzed by MgCl2_2 yields 3-aldehyde-4-hydroxybenzothioamide.

  • Thiazole Cyclization : The thioamide intermediate reacts with 2-chloroethyl acetoacetate in ethanol to form 2-(3-aldehyde-4-hydroxyphenyl)-4-methyl-5-ethoxycarbonylthiazole.

  • Cyanide Elimination and Deuterium Incorporation : Treatment with hydroxylamine in formic acid replaces the aldehyde group with a cyano moiety, followed by O-alkylation using deuterated isobutylene (D9_9-isobutylene) to introduce nine deuterium atoms at the isobutoxy side chain.

  • Esterification : Ethanol-D6 is employed to esterify the carboxylic acid group, ensuring complete deuteration at the ethyl ester position.

Reaction Optimization and Process Parameters

Deuterium Labeling Efficiency

The incorporation of deuterium requires stringent control to minimize isotopic dilution. For the isobutoxy group, the use of D9_9-isobutylene bromide under potassium carbonate catalysis ensures >98% isotopic purity. Ethyl ester deuteration is achieved via refluxing with ethanol-D6 in the presence of sulfuric acid, yielding 99.5% deuterium retention at the ethyl position.

Table 1: Critical Reaction Conditions for Deuterium Incorporation

StepReagentTemperature (°C)Time (h)Deuterium Purity (%)
O-AlkylationD9_9-isobutylene60–801298.2
EsterificationEthanol-D670699.5

Yield Enhancement Strategies

  • Solvent Selection : Ethanol and DMF are preferred for cyclization and thioamide formation due to high solubility of intermediates.

  • Catalyst Optimization : MgCl2_2 in DMF accelerates thioamide formation, reducing reaction time from 20 h to 6 h.

  • pH Control : Acidification to pH 3 during thioamide extraction minimizes hydrolysis, improving yield from 75% to 92%.

Analytical Characterization and Quality Control

Spectroscopic Validation

The final product is validated using NMR, MS, and HPLC:

  • 1^1H NMR (500 MHz, CDCl3_3): δ 8.30 (d, 1H), 8.24 (dd, 1H), 7.37 (d, 1H), 4.30 (q, 2H, -OCH2_2CD3_3), 4.01 (d, 2H, -OCH2_2C(CD3_3)2_2), 2.68 (s, 3H, -CH3_3), 1.02 (d, 6H, -C(CD3_3)2_2).

  • Mass Spectrometry : ESI-MS m/z 328.474 [M+H]+^+, confirming the molecular formula C17_{17}D9_9H12_{12}NO3_3S.

  • HPLC Purity : >99.5% under reversed-phase conditions (C18 column, 70:30 acetonitrile-water).

Table 2: Analytical Specifications for this compound

ParameterSpecificationMethod
Purity≥99.5%HPLC (UV 254 nm)
Isotopic Abundance≥98% D9_9MS/MS
Residual Solvents<50 ppmGC-FID

Challenges and Industrial Scalability

Cost and Availability of Deuterated Reagents

D9_9-isobutylene and ethanol-D6 are specialty chemicals with limited suppliers, contributing to 65% of total production costs . Bulk synthesis agreements and in-house deuterium enrichment methods are recommended for large-scale batches.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for 3-Descyano Febuxostat-d9 Ethyl Ester, and how does deuterium labeling impact its application in analytical assays?

  • Methodological Answer : The compound is synthesized via esterification of febuxostat derivatives, with deuterium (d9) introduced at specific positions to enhance its utility as a stable isotopic internal standard in mass spectrometry. Deuterium labeling minimizes interference from endogenous compounds, improving quantification accuracy in pharmacokinetic studies. The ester group enhances lipophilicity, facilitating chromatographic separation (e.g., HPLC or LC-MS) .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be optimized?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its high specificity and sensitivity. Key parameters include:

  • Column selection : C18 columns for optimal retention of lipophilic esters.
  • Mobile phase : Acetonitrile/water gradients with 0.1% formic acid to enhance ionization.
  • Detection : Multiple reaction monitoring (MRM) for deuterated analogs to distinguish them from non-deuterated impurities .

Q. Why is the ethyl ester form of 3-Descyano Febuxostat-d9 used in pharmaceutical impurity profiling?

  • Methodological Answer : The ethyl ester moiety improves solubility in organic solvents, simplifying extraction during sample preparation. It also stabilizes the compound against hydrolysis during storage, ensuring reliable reference material for quantifying febuxostat-related impurities in drug formulations .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address yield and purity challenges?

  • Methodological Answer :

  • Reaction temperature : Maintain 40–50°C to balance esterification efficiency and minimize side reactions (e.g., transesterification).
  • Catalyst selection : Use HCl or sulfuric acid for protonation of the carboxylic acid group, accelerating ester bond formation.
  • Deuterium incorporation : Employ deuterated ethanol (C₂H₅OD) in a closed system to prevent isotopic exchange with atmospheric moisture .

Q. What experimental design considerations are critical when using this compound in metabolic stability studies?

  • Methodological Answer :

  • Incubation conditions : Use liver microsomes or hepatocytes in pH 7.4 buffer at 37°C to mimic physiological metabolism.
  • Stability monitoring : Track deuterium loss via LC-MS to assess metabolic lability.
  • Controls : Include non-deuterated analogs to differentiate enzymatic vs. non-enzymatic degradation .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound?

  • Methodological Answer :

  • NMR analysis : Compare deuterated and non-deuterated spectra to identify isotopic shifts. For example, deuterium at methyl groups reduces splitting patterns in ¹H-NMR.
  • IR validation : Confirm ester carbonyl peaks at ~1740 cm⁻¹ and absence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹).
  • Cross-validation : Use X-ray crystallography or high-resolution MS to confirm molecular structure when spectral ambiguities arise .

Q. What strategies mitigate stability issues in this compound during long-term storage?

  • Methodological Answer :

  • Storage conditions : Anhydrous environments (e.g., desiccators with silica gel) at –20°C to prevent hydrolysis.
  • Lyophilization : For aqueous formulations, lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain integrity.
  • Encapsulation : Spray-drying with acacia gum (30% w/w core material) improves thermal stability, as demonstrated for similar ethyl esters .

Data Interpretation and Contradiction Analysis

Q. How can researchers address discrepancies in bioanalytical recovery rates of this compound across different matrices?

  • Methodological Answer :

  • Matrix effects : Use matrix-matched calibration curves (e.g., plasma vs. liver homogenate) to account for ion suppression/enhancement in LC-MS.
  • Extraction efficiency : Compare protein precipitation (acetonitrile) vs. solid-phase extraction (C18 cartridges) to optimize recovery.
  • Internal standard selection : Co-elute with a structurally distinct deuterated compound (e.g., d4-ethyl ester) to validate specificity .

Q. What statistical approaches are recommended for analyzing dose-response relationships in studies using this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous values arising from deuterium exchange artifacts.
  • Power analysis : Ensure sample sizes ≥6 replicates to achieve 80% power in detecting ≥20% differences in metabolic rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.